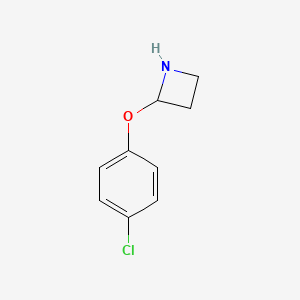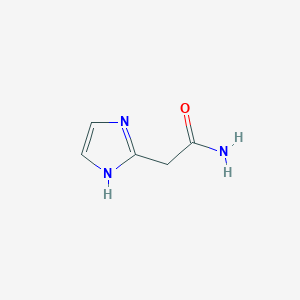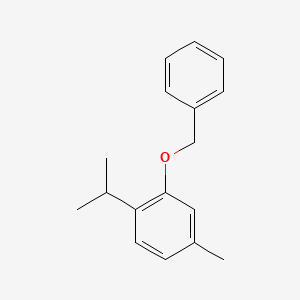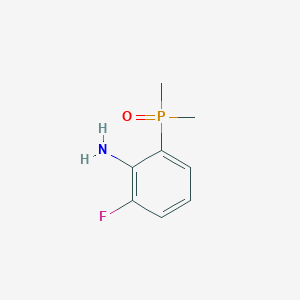
2-(Dimethylphosphoryl)-6-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of dimethylphosphinylmethylamine with appropriate aromatic compounds under controlled conditions . The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., CF3COOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Dimethylphosphinyl)-6-fluorobenzenamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as imine hydrophosphonylation and Kabachnik-Fields reaction, followed by purification techniques like recrystallization .
化学反应分析
Types of Reactions
2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .
科学研究应用
2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Dimethylphosphinyl)-6-fluorobenzenamine include:
2-(Dimethylphosphinyl)benzenamine: Lacks the fluorine atom, which may affect its reactivity and stability.
6-Fluorobenzenamine: Lacks the phosphinyl group, resulting in different chemical properties and applications.
Uniqueness
The presence of both the dimethylphosphinyl group and the fluorine atom in 2-(Dimethylphosphinyl)-6-fluorobenzenamine makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C8H11FNOP |
|---|---|
分子量 |
187.15 g/mol |
IUPAC 名称 |
2-dimethylphosphoryl-6-fluoroaniline |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3 |
InChI 键 |
UPYYUONHFRSMKU-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=CC=CC(=C1N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


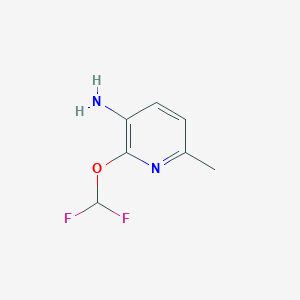
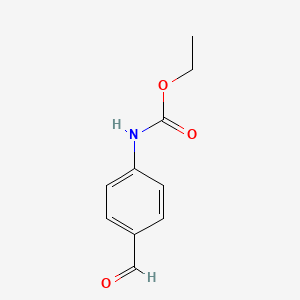
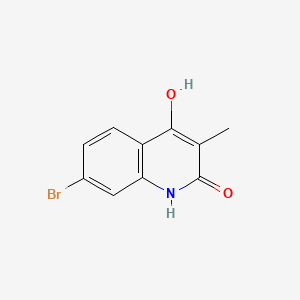
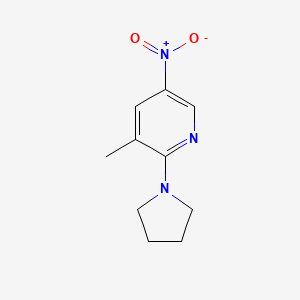
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
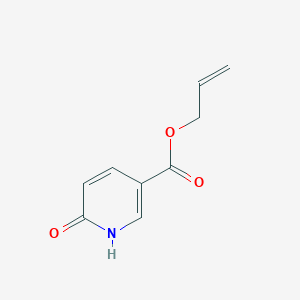


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
